molecular formula C20H22INO2 B4228039 2-(4-cyclohexylphenoxy)-N-(2-iodophenyl)acetamide

2-(4-cyclohexylphenoxy)-N-(2-iodophenyl)acetamide

Cat. No. B4228039
M. Wt: 435.3 g/mol
InChI Key: ULIJQSYCUGUCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclohexylphenoxy)-N-(2-iodophenyl)acetamide, also known as CR-8, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of research areas, including neuroscience, cancer research, and drug discovery.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylphenoxy)-N-(2-iodophenyl)acetamide involves its inhibition of GSK-3β. This enzyme is involved in a variety of cellular processes, including the regulation of glycogen synthesis and the control of gene expression. By inhibiting GSK-3β, 2-(4-cyclohexylphenoxy)-N-(2-iodophenyl)acetamide is able to modulate these processes and potentially prevent or treat neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(4-cyclohexylphenoxy)-N-(2-iodophenyl)acetamide has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of GSK-3β, 2-(4-cyclohexylphenoxy)-N-(2-iodophenyl)acetamide has been found to modulate the activity of other enzymes and signaling pathways, including the Akt and Wnt pathways. These effects may contribute to the compound's potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-cyclohexylphenoxy)-N-(2-iodophenyl)acetamide in lab experiments is its specificity for GSK-3β. This allows researchers to selectively target this enzyme and study its role in various cellular processes. However, one limitation of using 2-(4-cyclohexylphenoxy)-N-(2-iodophenyl)acetamide is its potential for off-target effects. Researchers must carefully control for these effects in order to accurately interpret their results.

Future Directions

There are many potential future directions for research involving 2-(4-cyclohexylphenoxy)-N-(2-iodophenyl)acetamide. One area of interest is the development of 2-(4-cyclohexylphenoxy)-N-(2-iodophenyl)acetamide analogs with improved specificity and potency. Additionally, 2-(4-cyclohexylphenoxy)-N-(2-iodophenyl)acetamide may have applications in the development of new drugs for the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the potential of this compound and its analogs.

Scientific Research Applications

2-(4-cyclohexylphenoxy)-N-(2-iodophenyl)acetamide has been studied extensively for its potential applications in scientific research. One area of research where 2-(4-cyclohexylphenoxy)-N-(2-iodophenyl)acetamide has shown promise is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(4-cyclohexylphenoxy)-N-(2-iodophenyl)acetamide has been found to inhibit the activity of an enzyme called glycogen synthase kinase-3β (GSK-3β), which is involved in the development of these diseases.

properties

IUPAC Name

2-(4-cyclohexylphenoxy)-N-(2-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22INO2/c21-18-8-4-5-9-19(18)22-20(23)14-24-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIJQSYCUGUCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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